Butane-1,1,1,2-tetracarboxylic acid
Description
Chemical Identity and Isomeric Considerations: Focus on 1,2,3,4-Butanetetracarboxylic Acid (BTCA) in Scholarly Discourse
The molecular formula for butanetetracarboxylic acid is C₈H₁₀O₈. wikipedia.orgthermofisher.comhimedialabs.comscbt.com The user's subject of interest, Butane-1,1,1,2-tetracarboxylic acid, is one of the structural isomers corresponding to this formula. However, a comprehensive review of scientific literature reveals that research has almost exclusively focused on its isomer, 1,2,3,4-Butanetetracarboxylic acid , commonly abbreviated as BTCA. researchgate.netacs.org This focus is due to its efficacy in various applications, particularly as a crosslinking agent. Therefore, in scholarly discourse, "BTCA" almost invariably refers to the 1,2,3,4-isomer.
BTCA is a stable, white solid organic compound. wikipedia.org It is one of the simplest tetracarboxylic acids and exists as two diastereomers: a meso form and a pair of enantiomers, (R,R) and (S,S). wikipedia.org The different stereoisomers can be identified by their specific CAS numbers. wikipedia.org
| Table 1: Isomeric Comparison | |
| Compound Name | Chemical Structure |
| This compound | HOOC-C(COOH)₂-CH(COOH)-CH₃ |
| 1,2,3,4-Butanetetracarboxylic acid | HOOC-CH₂-CH(COOH)-CH(COOH)-CH₂-COOH |
| Table 2: Chemical Identifiers for 1,2,3,4-Butanetetracarboxylic Acid | |
| Identifier | Value |
| Molecular Formula | C₈H₁₀O₈ sigmaaldrich.com |
| Molar Mass | 234.16 g·mol⁻¹ wikipedia.org |
| CAS Number (unspecified stereochemistry) | 1703-58-8 wikipedia.org |
| CAS Number (meso form) | 4534-68-3 wikipedia.org |
| CAS Number ((R,R)-enantiomer) | 4799-96-6 wikipedia.org |
| Table 3: Physical Properties of 1,2,3,4-Butanetetracarboxylic Acid Stereoisomers | |
| Stereoisomer | Melting Point (°C) |
| meso | 246 wikipedia.org |
| (R,R) | 227-230 wikipedia.org |
Historical Context and Evolution of Research on Tetracarboxylic Acids
The study of polycarboxylic acids, including tetracarboxylic acids, gained significant momentum as researchers sought safer, environmentally friendly alternatives to traditional chemical agents. A major catalyst for this research was the need to replace formaldehyde-based durable press finishing agents, such as dimethyloldihydroxyethyleneurea (DMDHEU), used in the textile industry. researchgate.net Concerns over the toxicity and potential carcinogenicity of formaldehyde (B43269) drove the investigation into non-formaldehyde crosslinking agents. researchgate.net
Among the various polycarboxylic acids studied, 1,2,3,4-Butanetetracarboxylic acid (BTCA) emerged as a highly effective and promising candidate. researchgate.net Early synthesis methods for BTCA often relied on petrochemical precursors. A common route involved the Diels-Alder reaction of butane-1,3-diene and maleic anhydride (B1165640), followed by hydrolysis and oxidation steps. mdpi.org
In pursuit of more sustainable and environmentally benign processes, research has evolved to develop greener synthetic pathways. One such method starts from succinic anhydride, utilizing ultrasonochemical solid-liquid phase transfer catalysis for a key coupling step. mdpi.org This shift reflects a broader trend in chemical synthesis towards sustainable development. The historical exploration of tetracarboxylic acids has also included compounds like 3,3′,4,4′-benzophenonetetracarboxylic dianhydride, though BTCA remains the most extensively studied for its crosslinking applications. orientjchem.org
Scope and Significance of 1,2,3,4-Butanetetracarboxylic Acid Research in Contemporary Chemical Sciences
The significance of BTCA in modern chemical science is multifaceted, spanning textile chemistry, materials science, and environmental applications.
Textile Finishing: The most prominent application of BTCA is as a formaldehyde-free crosslinking agent for cellulosic fibers like cotton to impart wrinkle resistance. acs.orgresearchgate.net The mechanism involves the esterification of the hydroxyl groups of cellulose (B213188) by the carboxylic acid groups of BTCA. researchgate.net This reaction, typically accelerated by heat and a catalyst like sodium hypophosphite, forms stable ester bonds that create a cross-linked network within the fabric structure, enhancing its durable press performance. researchgate.netacs.org Research has confirmed that BTCA first forms a reactive cyclic anhydride intermediate at elevated temperatures, which then esterifies the cellulose. acs.orgnih.gov
| Table 4: Key FTIR Spectroscopy Peaks in BTCA-Cellulose Reaction | |
| Wavenumber (cm⁻¹) | Interpretation |
| ~1777 | Carbonyl stretching, indicating the formation of the BTCA anhydride intermediate. acs.org |
| ~1704 | Carbonyl stretching, attributed to the formation of ester bonds between BTCA and cellulose. acs.org |
| ~1435 | Bending of C-H connected with the O(6)-H(6) of cellulose, providing indirect proof of esterification at this site. nih.gov |
Materials Science: Beyond textiles, BTCA is a valuable monomer for producing advanced polymers. It is used in the manufacture of polyimides, which are known for their excellent thermal stability and chemical resistance. mdpi.org These properties make them suitable for applications such as electrical insulators, wire enamels, and specialized functional polymeric membranes. mdpi.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
51156-90-2 |
|---|---|
Molecular Formula |
C8H10O8 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
butane-1,1,1,2-tetracarboxylic acid |
InChI |
InChI=1S/C8H10O8/c1-2-3(4(9)10)8(5(11)12,6(13)14)7(15)16/h3H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
NAJAZZSIKSSBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Historical Development of Butane 1,1,1,2 Tetracarboxylic Acid
Historical Evolution of Butane-1,2,3,4-tetracarboxylic Acid Synthetic Routes
The historical synthesis of tetracarboxylic acids, including BTCA, has been predominantly based on the oxidation of Diels-Alder adducts. google.comgoogle.com These multi-step processes typically begin with petrochemical feedstocks. mdpi.org A common foundational reaction is the Diels-Alder cycloaddition of a diene, such as 1,3-butadiene (B125203), and a dicarboxylic anhydride (B1165640), like maleic anhydride. mdpi.orgresearchgate.net The resulting adduct, a tetrahydrophthalic acid derivative, is then subjected to oxidative cleavage to yield the final tetracarboxylic acid. google.comgoogle.comwikipedia.org While effective, these traditional methods often involve harsh oxidizing agents, and efforts have been made to improve yields and purity. google.com The development of greener synthetic pathways aims to reduce the environmental impact by utilizing less hazardous reagents and more efficient catalytic systems. mdpi.org
Conventional Synthetic Pathways for Butane-1,2,3,4-tetracarboxylic Acid
Conventional methods for producing BTCA are well-documented, typically involving the oxidation of cyclic precursors.
One established method involves the direct oxidation of cycloalkene dicarboxylic acids using nitric acid. For instance, cis-Δ⁴-tetrahydrophthalic acid can be oxidized to butane-1,2,3,4-tetracarboxylic acid in a single step. google.com This reaction is often facilitated by a catalyst, such as ammonium (B1175870) metavanadate dissolved in concentrated nitric acid. google.comgoogle.com While this one-step process is more direct than multi-stage oxidations, research has noted that the yields can be variable and may require optimization. google.com A patent describes a purification step for butane-1,2,3,4-tetracarboxylic acid by treating it with nitric acid for several hours, which, while improving purity, is time-consuming and results in a yield of 66.5%. google.com
The oxidative cleavage of a cyclohexene (B86901) ring is a cornerstone of BTCA synthesis. Tetrahydrophthalic anhydride or its corresponding acid serves as the primary substrate. wikipedia.org A known two-stage process involves oxidizing tetrahydrophthalic acid with hydrogen peroxide at elevated temperatures (80-115 °C), which proceeds through a 4,5-dihydroxy hexahydrophthalic acid intermediate. google.com However, this pathway requires a significant amount of hydrogen peroxide and can present challenges in separating the final product from catalysts, such as tungsten compounds, which may cause undesirable discoloration in subsequent applications like esterification. google.com An alternative approach involves a two-step sequence where the precursor is first treated with an epoxidizing agent, like hydrogen peroxide, followed by oxidation with nitric acid or nitrogen oxides. google.comgoogle.com
Table 1: Comparison of Conventional Oxidation Methods
| Method | Starting Material | Oxidizing Agent(s) | Key Features |
| Direct Nitric Acid Oxidation | cis-Δ⁴-Tetrahydrophthalic acid | Concentrated Nitric Acid | One-step process; often uses a vanadate (B1173111) catalyst. google.comgoogle.com |
| Two-Stage Peroxide Oxidation | Tetrahydrophthalic acid | Hydrogen Peroxide | Forms a dihydroxy intermediate; requires large amounts of H₂O₂. google.com |
| Epoxidation then Oxidation | Tetrahydrophthalic acid/anhydride | Epoxidizing agent, then HNO₃ | Two-step sequence aimed at improving purity and control. google.comgoogle.com |
A widely employed synthetic strategy for BTCA is a three-step sequence that begins with a Diels-Alder reaction. mdpi.orgresearchgate.net
Diels-Alder Cycloaddition: The synthesis starts with the reaction between 1,3-butadiene and maleic anhydride to form 3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. mdpi.orgresearchgate.net
Hydrolysis: The resulting anhydride is then hydrolyzed, typically with water, to open the anhydride ring and form cyclohex-4-ene-1,2-dicarboxylic acid. mdpi.orgresearchgate.net
Oxidative Cleavage: The final step is the oxidative hydrolysis of the cyclohexene ring of this dicarboxylic acid to yield butane-1,2,3,4-tetracarboxylic acid. mdpi.orgresearchgate.net
This pathway is a foundational method in the industrial production of BTCA, starting from readily available petrochemical products. mdpi.org
Green Chemistry Approaches and Sustainable Syntheses of Butane-1,2,3,4-tetracarboxylic Acid
In response to the need for more sustainable chemical manufacturing, new synthetic routes for BTCA have been developed that align with the principles of green chemistry.
A novel, environmentally friendly synthesis of BTCA has been developed starting from succinic anhydride. mdpi.org This method avoids the use of harsh oxidizing agents and petrochemical-derived dienes. The key transformation is a coupling reaction realized under ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) conditions. mdpi.org
The process involves two main steps:
Bromination: Succinic anhydride is first brominated to produce bromosuccinic anhydride. mdpi.org
Coupling: The crucial step involves the coupling of bromosuccinic anhydride with a carbanion generated from another molecule of succinic anhydride. This reaction is conducted in the presence of a phase transfer catalyst (like Cetrimide) and a base mixture (calcium carbonate-calcium oxide) at a mild temperature of 30-40 °C, facilitated by ultrasound. mdpi.org
This coupling directly yields tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone, which is the bis-anhydride of butane-1,2,3,4-tetracarboxylic acid, in good yields within approximately 60 minutes. mdpi.org This sustainable approach represents a significant advancement over traditional methods. mdpi.org
Table 2: Summary of US s-l PTC Synthesis
| Step | Reactants | Catalyst/Conditions | Product |
| 1. Bromination | Succinic anhydride, Bromine | Acetic acid, Sodium acetate | Bromosuccinic anhydride |
| 2. Coupling | Bromosuccinic anhydride, Succinic anhydride | US s-l PTC, CaCO₃-CaO, Cetrimide, 30-40 °C | Tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone |
Information regarding the synthesis of Butane-1,1,1,2-tetracarboxylic acid is not available in public scientific literature.
Extensive research into the synthesis of the chemical compound this compound has yielded no specific methodologies for its preparation. In particular, the specified synthetic route of electrolytic hydrodimerization of dialkyl maleate (B1232345) followed by hydrolysis is not documented for the production of this specific isomer.
The available scientific literature consistently describes the electrolytic hydrodimerization of dialkyl maleates as a method for synthesizing tetraalkyl butanetetracarboxylates, which upon hydrolysis, yield Butane-1,2,3,4-tetracarboxylic acid . google.comgoogle.com This process involves the coupling of two molecules of a dialkyl maleate at their double bonds, which, after hydrolysis of the four ester groups, results in a butane (B89635) backbone with a carboxylic acid group on each of the four carbon atoms (positions 1, 2, 3, and 4).
No references have been found that describe a rearrangement or alternative reaction pathway during the electrolytic hydrodimerization of dialkyl maleates that would lead to the formation of the This compound isomer. This specific arrangement, with three carboxylic acid groups on the first carbon atom and one on the second, is not a product of the aforementioned synthetic route.
Furthermore, searches for alternative methods to synthesize this compound have also not provided any established procedures. The focus of research in this area has been on the synthesis and applications of Butane-1,2,3,4-tetracarboxylic acid, which is a well-documented compound with various industrial uses. mdpi.orgresearchgate.netwikipedia.orgresearchgate.net
Therefore, due to the lack of scientifically validated information on the synthesis of this compound, and the fact that the requested synthetic methodology leads to a different, well-characterized isomer, it is not possible to provide an article on the "" as outlined.
Reaction Mechanisms and Chemical Reactivity of Butane 1,1,1,2 Tetracarboxylic Acid
Mechanistic Studies of Butane-1,1,1,2-tetracarboxylic Acid Cross-linking Reactions
The cross-linking of hydroxyl-containing substrates by butanetetracarboxylic acid is generally accepted to proceed via a two-step reaction mechanism. researchgate.netnih.gov This process involves the initial formation of a reactive anhydride (B1165640) intermediate followed by esterification with the substrate's hydroxyl groups. researchgate.netnih.gov This mechanism is crucial for creating stable, covalent cross-links that modify the properties of materials like cellulose (B213188) and polyvinyl alcohol. acs.orgsci-hub.st
Anhydride Formation as Active Intermediate
The cornerstone of the cross-linking mechanism is the formation of a cyclic anhydride from two adjacent carboxylic acid groups within the molecule upon heating. researchgate.netsci-hub.se This intramolecular dehydration step creates a more reactive electrophilic site compared to the original carboxylic acid. springerprofessional.de For 1,2,3,4-butanetetracarboxylic acid (BTCA), this reaction typically occurs between adjacent carboxyl groups to form a five-membered ring anhydride. researchgate.netsci-hub.se
Esterification with Hydroxyl-Containing Substrates
Once the active anhydride intermediate is formed, it readily reacts with nucleophilic hydroxyl groups present on the substrate, leading to the formation of an ester bond. libretexts.orglibretexts.org This reaction covalently grafts the polycarboxylic acid molecule onto the polymer backbone. Since butanetetracarboxylic acid possesses multiple carboxyl groups, it can form a second anhydride and react with another hydroxyl group, either on the same or an adjacent polymer chain, resulting in a durable cross-link. sci-hub.seresearchgate.net
Interaction and Reaction Site Elucidation with Cellulose Hydroxyl Groups
Extensive research using Fourier-transform infrared (FTIR) spectroscopy, two-dimensional correlation spectroscopy (2Dcos), and Density Functional Theory (DFT) calculations has been conducted to identify the specific reaction sites between BTCA and cellulose. nih.govacs.org These studies confirm that the cross-linking is not random but occurs preferentially at specific hydroxyl groups on the anhydroglucose (B10753087) unit of cellulose. nih.govnih.gov
Results indicate that the primary hydroxyl group at the C6 position (O(6)-H(6)) and the secondary hydroxyl group at the C2 position (O(2)-H(2)) are the most reactive sites for esterification by the BTCA anhydride. nih.govacs.org It has been deduced that the O(6)-H(6) group may react slightly earlier than the O(2)-H(2) group. nih.gov Computational studies further support these findings, identifying the most likely reaction route as the attack of the cellulose hydroxyl group on the carbonyl carbon of the anhydride intermediate. nih.gov The carboxyl groups of BTCA itself also show different reactivities, with the C1- and C4-containing carboxyls exhibiting higher reactivity. nih.govacs.org
Crosslinking with Polyvinyl Alcohol and Other Polymeric Substrates
Butanetetracarboxylic acid is an effective non-toxic cross-linker for polyvinyl alcohol (PVA), a biocompatible and hydrophilic polymer. sci-hub.stresearchgate.net The reaction mechanism mirrors that with cellulose, involving the formation of ester linkages between the carboxyl groups of BTCA and the hydroxyl groups of PVA upon thermal treatment. sci-hub.st This chemical cross-linking transforms the water-soluble PVA into a water-insoluble, three-dimensional hydrogel network. sci-hub.stjmaterenvironsci.com The formation of these ester bonds has been confirmed by FTIR analysis, which shows the appearance of characteristic ester carbonyl peaks and a reduction in the hydroxyl absorption band. sci-hub.stnih.gov
The extent of cross-linking and the resulting properties of the PVA hydrogel, such as thermal stability and swelling behavior, can be controlled by the concentration of BTCA used. sci-hub.stresearchgate.net Beyond PVA, BTCA has also been used to cross-link other biopolymers like xylan, where it forms a cross-linked network structure that improves the mechanical and barrier properties of the resulting composite films. researchgate.netresearchgate.net
Kinetic and Thermodynamic Parameters of Esterification
Kinetic studies have determined the Arrhenius activation energies for these two steps.
| Reaction Step | Arrhenius Activation Energy (Ea) | Reference |
|---|---|---|
| Grafting Reaction | 86.3 kJ/mol | sci-hub.sespringerprofessional.de |
| Cross-linking Reaction | 102.8 kJ/mol | sci-hub.sespringerprofessional.de |
The higher activation energy for the cross-linking reaction indicates that it is more sensitive to temperature changes; thus, higher curing temperatures more significantly increase the rate of cross-linking compared to the initial grafting. sci-hub.sespringerprofessional.de Thermodynamic calculations based on Gibbs free energy (ΔG) have also been used to determine the most favorable reaction pathways, confirming the spontaneous formation of the anhydride and subsequent esterification at specific hydroxyl sites. nih.govdntb.gov.ua
Influence of Reaction Environment and Catalyst on Crosslinking Efficiency
The efficiency of the cross-linking reaction is highly dependent on the reaction environment, including temperature, pH, and the presence of a catalyst. researchgate.netnih.gov
Catalyst: Catalysts are crucial for achieving efficient cross-linking at lower temperatures, thereby preventing substrate degradation. researchgate.netresearchgate.net Alkali metal salts of phosphorous acids, such as sodium hypophosphite (SHP), are common and effective catalysts. researchgate.netspringerprofessional.de The catalyst functions by reacting with the BTCA anhydride to form a more reactive intermediate, which is more susceptible to nucleophilic attack by the hydroxyl groups of the substrate. springerprofessional.de Other catalysts, like pyrophosphoric acid (PPA), have also been shown to be effective, with their catalytic efficiency being influenced by the valence of the catalyst anions. nih.gov
pH: The pH of the treatment solution plays a critical role. There is a competing relationship between the desired esterification reaction and acid-catalyzed depolymerization (hydrolysis) of the substrate, especially with cellulose. nih.gov Studies have shown that an optimal pH exists (typically in the weakly acidic range, e.g., pH 2.8-3.2) that maximizes cross-linking efficiency while minimizing substrate damage. nih.govnih.gov At this optimal pH, the concentration of more efficient divalent catalyst anions can be maximized, promoting the esterification reaction. nih.gov
| Parameter | Influence on Cross-linking Efficiency | Reference |
|---|---|---|
| Increasing Temperature | Increases reaction rate and cross-linking yield, especially above 150°C. | sci-hub.sespringerprofessional.de |
| Catalyst (e.g., SHP) | Lowers curing temperature and increases reaction rate by forming a more reactive intermediate. | researchgate.netspringerprofessional.de |
| pH | Optimal pH (e.g., 2.8-3.2) balances esterification and substrate hydrolysis, maximizing cross-linking. Affects catalyst anion speciation and effectiveness. | nih.govnih.gov |
Competitive Reaction Pathways and Their Impact on Substrate Integrity
When BTCA is utilized as a crosslinking agent, particularly for cellulosic substrates like cotton, its primary role is to enhance properties such as wrinkle resistance. researchgate.net The intended reaction is esterification, forming stable covalent bonds between the polymer chains. However, competitive reactions can occur simultaneously, impacting the integrity of the substrate.
The acidic conditions required for the crosslinking reaction, often facilitated by catalysts like sodium hypophosphite, can also promote acid-catalyzed hydrolysis of the substrate's glycosidic bonds. researchgate.net This degradation leads to a significant loss in the material's tensile strength. researchgate.net The balance between the desired crosslinking and the undesired degradation is a critical factor. Research indicates that the type of catalyst, its concentration, and the pH of the treatment solution are key parameters in controlling these competing pathways. researchgate.netresearchgate.net
Furthermore, incomplete reactions can leave unreacted hydrophilic carboxyl groups on the substrate surface. While crosslinking generally increases hydrophobicity, a high density of these residual groups can counteract this effect. mdpi.com In some applications, small amounts of unreacted BTCA can act as a plasticizer, which may alter the mechanical properties of the final material by increasing flexibility while potentially reducing tensile strength. mdpi.com
Role of Butane-1,2,3,4-tetracarboxylic Acid in Polymerization Reactions
BTCA serves as a crucial monomer and crosslinking agent in the synthesis of various polymers. Its tetra-functionality allows it to form extensive three-dimensional networks.
Crosslinking Agent: It is widely used to crosslink natural polymers rich in hydroxyl groups, such as cellulose, xylan, and polyvinyl alcohol (PVOH). mdpi.comresearchgate.net The process involves esterification between the carboxyl groups of BTCA and the hydroxyl groups of the polymer, creating a covalently linked structure that improves mechanical strength, dimensional stability, and water resistance. mdpi.comusda.gov
Polyimide Synthesis: BTCA is a precursor in the manufacture of polyimide materials, which are known for their thermal stability and chemical resistance. mdpi.org
Coordination Polymers: As a polycarboxylate ligand, BTCA can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. wikipedia.orgresearchgate.net For instance, it reacts with zinc (II) ions to create complex, multi-dimensional structures. wikipedia.org
Acid-Base Interactions and Protonation Equilibria of Butane-1,2,3,4-tetracarboxylic Acid
As a tetracarboxylic acid, BTCA is a polyprotic acid capable of donating four protons. In the presence of a base, it undergoes neutralization reactions to form carboxylate salts. noaa.gov The extent of deprotonation depends on the pH of the solution.
Its ability to act as a hydrogen-bond donor is significant in supramolecular chemistry. It forms co-crystals and hydrogen-bonded networks with various nitrogen-containing organic bases, such as 4,4'-bipyridine (B149096) and 1,10-phenanthroline (B135089). researchgate.netnih.govnih.gov In these structures, strong O-H···N hydrogen bonds are the primary interactions that dictate the resulting molecular assembly. nih.gov
Reactivity Towards Amine and Hydroxyl Functional Groups
The reactivity of BTCA is most prominently demonstrated in its reactions with amine and hydroxyl groups, leading to the formation of amides and esters, respectively.
Reactivity with Hydroxyl Groups: The reaction with hydroxyl groups is a cornerstone of its application as a crosslinker for polysaccharides and other polyols. researchgate.net The generally accepted mechanism involves two main steps:
Anhydride Formation: Upon heating, two adjacent carboxylic acid groups on the BTCA molecule lose a molecule of water to form a more reactive five-membered cyclic anhydride intermediate. acs.org This step is often catalyzed by agents like sodium hypophosphite. researchgate.net
Esterification: The anhydride intermediate then readily reacts with a hydroxyl group from a substrate like cellulose, opening the ring to form an ester bond. acs.orgresearchgate.net A second hydroxyl group can then react with another carboxyl group on the same BTCA molecule, creating a stable crosslink. usda.gov
Studies using cellobiose (B7769950) as a model for cellulose have elucidated the specific reaction sites. The primary hydroxyl group (O(6)-H(6)) and the secondary hydroxyl group at the C2 position (O(2)-H(2)) of the glucose unit are the most reactive sites for esterification with the BTCA anhydride. nih.govacs.org
Table 1: Reactivity of Functional Groups in Cellulose with BTCA
| Cellulose Hydroxyl Group | Relative Reactivity | Supporting Evidence |
|---|---|---|
| Primary O(6)–H(6) | High | Participates in esterification earlier than other groups. nih.govacs.org |
| Secondary O(2)–H(2) | Moderate | Reacts with BTCA anhydride after the O(6)-H(6) group. nih.govacs.org |
Reactivity with Amine Groups: The direct reaction between a carboxylic acid and an amine can be challenging. Because amines are basic, they tend to deprotonate the carboxylic acid to form a stable and highly unreactive ammonium (B1175870) carboxylate salt at ambient temperatures. libretexts.orglumenlearning.com
To form an amide bond, specific conditions are required:
Thermal Dehydration: Heating the ammonium carboxylate salt above 100°C can drive off water and force the formation of an amide bond. libretexts.org
Activating Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid. The acid adds to the DCC molecule, forming a good leaving group that is subsequently displaced by the amine nucleophile to yield the amide. libretexts.org This method is common in peptide synthesis. libretexts.orgresearchgate.net
When BTCA reacts with diamines, it can lead to the formation of polyamides, demonstrating its utility in polymerization reactions involving amines. stackexchange.com
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Formula |
|---|---|---|
| Butane-1,2,3,4-tetracarboxylic acid | Butane-1,2,3,4-tetracarboxylic acid | C₈H₁₀O₈ |
| Cellobiose | 2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-oxane-3,4,5-triol | C₁₂H₂₂O₁₁ |
| Cellulose | (C₆H₁₀O₅)n | (C₆H₁₀O₅)n |
| Dicyclohexylcarbodiimide | N,N'-Dicyclohexylcarbodiimide | C₁₃H₂₂N₂ |
| Polyvinyl alcohol | Ethenol | (C₂H₄O)n |
| Sodium hypophosphite | Sodium phosphinate | NaH₂PO₂ |
| Xylan | (C₅H₈O₄)n | |
| 4,4'-Bipyridine | 4,4'-Bipyridine | C₁₀H₈N₂ |
| 1,10-Phenanthroline | 1,10-Phenanthroline | C₁₂H₈N₂ |
Advanced Characterization and Spectroscopic Analysis of Butane 1,1,1,2 Tetracarboxylic Acid and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone in the study of BTCA, providing invaluable insights into its chemical transformations and interactions at a molecular level.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the reaction mechanisms of BTCA, particularly in applications like the crosslinking of cellulose (B213188) in cotton fabrics. nih.gov By monitoring changes in the vibrational bands of functional groups, researchers can track the progress of chemical reactions. mdpi.comdntb.gov.ua
In the esterification of cellulose with BTCA, FTIR analysis confirms a widely accepted mechanism where BTCA first forms a cyclic anhydride (B1165640) intermediate upon heating. nih.govacs.org This anhydride then reacts with the hydroxyl groups of cellulose to form ester crosslinks. nih.govresearchgate.net Temperature-dependent FTIR studies show that at temperatures above 100°C, a characteristic carbonyl band for the anhydride appears around 1777 cm⁻¹. acs.org As the reaction progresses with increasing temperature, the intensity of this anhydride peak decreases while the peak corresponding to the ester carbonyl group (around 1700 cm⁻¹) increases, signifying the formation of the crosslink. nih.govacs.org
Simultaneously, a decrease in the absorbance of the hydroxyl groups in the cellulose structure is observed, further confirming the esterification process. nih.govacs.org The specific changes in peak intensities at various wavenumbers provide quantitative insights into the reaction kinetics and the degree of crosslinking.
Table 1: Key FTIR Peak Assignments in the BTCA-Cellulose Reaction
| Wavenumber (cm⁻¹) | Assignment | Observation during Reaction |
| ~3334 | O-H stretching (Cellulose Hydroxyl) | Intensity decreases with heating, indicating reaction with BTCA. nih.govacs.org |
| ~1777 | C=O stretching (BTCA Anhydride) | Appears and then decreases as the anhydride reacts. acs.org |
| ~1700 | C=O stretching (Ester bond) | Intensity increases, confirming crosslink formation. nih.govacs.org |
| ~1435 | C-H bending (Cellulose) | Intensity changes, indirectly proving esterification at the O(6)-H(6) position. acs.org |
To deconstruct complex, overlapping FTIR spectra obtained during a reaction, Two-Dimensional Correlation Spectroscopy (2D-COS) is employed. This analytical technique enhances spectral resolution and helps to determine the sequential order of molecular events by analyzing spectra collected under a specific perturbation, such as changing temperature. nih.govnih.gov
When applied to the temperature-dependent FTIR spectra of the BTCA-cellulose reaction, 2D-COS provides clear evidence for the reaction sequence. nih.gov According to Noda's rule, the signs of cross-peaks in synchronous and asynchronous 2D correlation maps reveal the temporal relationship between different spectral changes. nih.gov Analysis of these maps for the BTCA-cellulose system confirms that the formation of the BTCA anhydride intermediate occurs before the esterification with cellulose hydroxyl groups. nih.gov Furthermore, 2D-COS has been instrumental in identifying the specific reaction sites on the cellulose molecule, suggesting that the hydroxyl groups at the C6 and C2 positions are more reactive towards the BTCA anhydride. nih.gov
X-ray Diffraction Studies of Butane-1,2,3,4-tetracarboxylic Acid and its Co-crystals/Complexes
X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It is used to analyze the crystal structure of BTCA itself and, more commonly, its co-crystals and coordination complexes with other molecules. nih.govnih.govdp.tech
XRD studies reveal how individual molecules of BTCA and its co-formers assemble into a highly ordered crystal lattice. In co-crystals, such as those formed between BTCA and 4,4'-bipyridine (B149096), the components are held together by non-covalent interactions, primarily hydrogen bonds and π-π stacking, to create a larger supramolecular framework. nih.gov
Table 2: Crystal Data for Butane-1,2,3,4-tetracarboxylic acid–4,4′-bipyridine (1/2) Co-crystal
| Parameter | Value |
| Chemical Formula | C₈H₁₀O₈·2C₁₀H₈N₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4435 (11) |
| b (Å) | 8.6990 (13) |
| c (Å) | 11.438 (2) |
| α (°) | 99.819 (3) |
| β (°) | 105.662 (3) |
| γ (°) | 111.361 (2) |
| Volume (ų) | 633.57 (17) |
Data sourced from Zhang et al., 2009. nih.gov
Hydrogen bonds are the primary directional forces responsible for the assembly of BTCA co-crystals. nih.govnih.govresearchgate.net XRD analysis provides precise measurements of bond lengths and angles, allowing for a detailed characterization of the hydrogen bonding network.
In the co-crystal of BTCA with 4,4'-bipyridine, strong O—H⋯N hydrogen bonds are formed between the carboxylic acid groups of BTCA and the nitrogen atoms of the pyridine (B92270) rings. nih.gov For example, in a 1:1 adduct, these interactions link the molecules into chains. nih.gov These chains are further interconnected by O—H⋯O hydrogen bonds between adjacent carboxylic acid groups on different BTCA molecules, creating a robust, higher-dimensional structure. nih.gov The presence of these short, strong hydrogen bonds is also confirmed by IR spectroscopy, which shows broad absorption bands characteristic of O···H···N vibrations. nih.gov
Table 3: Hydrogen-Bond Geometry (Å, °) in BTCA·2(4,4'-bipyridine) Co-crystal
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
| O3—H3A⋯N1ⁱ | 0.82 | 1.78 | 2.595 (3) | 170 |
| O2—H2⋯N2ⁱⁱ | 0.82 | 1.84 | 2.642 (3) | 167 |
D: donor atom; A: acceptor atom. Symmetry codes: (i) -x+1, -y, -z+2; (ii) x, y-1, z. Data sourced from Zhang et al., 2009. nih.gov
Thermal Analysis Techniques in Research of Butane-1,1,1,2-tetracarboxylic Acid-Derived Materials
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are used to study the thermal stability and decomposition behavior of materials derived from BTCA. researchgate.net These methods measure the change in mass of a sample as a function of temperature.
Research on transition metal complexes synthesized from BTCA utilizes TGA to determine their thermal stability and to verify their composition, such as the number of water molecules of hydration. researchgate.net For example, TGA curves for various metal-BTCA complexes (e.g., with Co, Cu, Ni, Mn, Zn, Cd) show distinct stages of mass loss corresponding to dehydration and subsequent decomposition of the complex. researchgate.net By comparing the decomposition temperatures, the relative thermal stability of different metal complexes can be established. Such analysis is critical for applications where materials may be exposed to high temperatures. researchgate.net Similarly, TGA is used to investigate the thermal decomposition of cotton fabrics treated with BTCA, providing insights into how the crosslinking agent affects the material's thermal properties. researchgate.net
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Following a comprehensive and diligent search of scientific literature and chemical databases, we must inform you that there is a notable lack of available research data for the specific chemical compound This compound that aligns with the detailed outline you provided.
Specifically, we were unable to locate any published studies containing the following experimental analyses for this compound or its derivatives:
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
Scanning Electron Microscopy (SEM) of modified materials
Transmission Electron Microscopy (TEM) of modified materials
Elemental Analysis
The stringent requirement to focus solely on this compound and to generate thorough, scientifically accurate content for each specified subsection cannot be fulfilled due to the absence of this specific information in the current body of scientific literature.
It is important to note the existence of a well-studied structural isomer, Butane-1,2,3,4-tetracarboxylic acid (BTCA) . This compound is widely used as a crosslinking agent in materials science, particularly for modifying cellulose and other polymers. mdpi.orgresearchgate.netwikipedia.orgresearchgate.net For this isomer, there is extensive research available covering its thermal stability (TGA), phase transitions (DSC), the morphology of materials modified with it (SEM), and its compositional analysis. researchgate.netresearchgate.netresearchgate.netnih.gov
Given the nature of the requested analytical techniques, which are standard for characterizing modified materials, it is possible that the intended subject of the article was the more common and widely applied Butane-1,2,3,4-tetracarboxylic acid.
We are committed to providing accurate and factual content. Proceeding to generate an article on this compound based on the provided outline would require fabricating data, which we cannot do.
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Computational and Theoretical Chemistry Studies of Butane 1,1,1,2 Tetracarboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the fundamental properties of molecules like Butane-1,1,1,2-tetracarboxylic acid.
DFT calculations are crucial for validating the nature and strength of coordination bonds and hydrogen bond networks within and between molecules. For polycarboxylic acids, these interactions are fundamental to their crystal structure, solubility, and interaction with other substances.
In a study on the co-crystallization of the related isomer, Butane-1,2,3,4-tetracarboxylic acid, with 4,4′-bipyridine, the presence of strong O—H⋯N hydrogen bonds was confirmed, which, along with other weak interactions, assembles the molecules into a three-dimensional supramolecular framework. arxiv.org Similarly, in a cocrystal with 1,10-phenanthroline (B135089) and water, intermolecular O-H⋯O hydrogen bonds and π–π stacking interactions create an extensive three-dimensional network. researchgate.net
For this compound, DFT calculations would be expected to reveal a complex network of intramolecular and intermolecular hydrogen bonds. The four carboxylic acid groups provide multiple sites for hydrogen donation and acceptance. These interactions would significantly influence the molecule's conformational preferences and its packing in the solid state. The table below illustrates the typical bond lengths that would be analyzed in such a DFT study.
Table 1: Predicted Interatomic Distances in Hydrogen Bonding of this compound (Hypothetical DFT Data)
| Interacting Atoms | Predicted Bond Length (Å) | Bond Type |
| O-H···O | 1.6 - 1.8 | Intermolecular Hydrogen Bond |
| C=O···H | 2.0 - 2.4 | Intramolecular Hydrogen Bond |
| O-H | 0.96 - 0.98 | Covalent Bond |
| C=O | 1.20 - 1.23 | Covalent Bond |
This table is illustrative and based on general values for carboxylic acids. Actual values would require specific DFT calculations for this compound.
The Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
A study on the reaction of Butane-1,2,3,4-tetracarboxylic acid with cellulose (B213188) involved DFT calculations to determine the frontier molecular orbitals. acs.org This analysis helped to identify the most reactive carboxyl groups. For this compound, the presence of three carboxyl groups on a single carbon atom would significantly influence the electronic distribution and, consequently, the HOMO and LUMO energies.
The HOMO would likely be localized around the oxygen atoms of the carboxyl groups, indicating these as the primary sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the carbon and oxygen atoms of the carboxyl groups, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. matrix-fine-chemicals.com
Table 2: Hypothetical Frontier Orbital Energies for this compound and its Isomer
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound (Predicted) | -10.5 | -1.2 | 9.3 |
| Butane-1,2,3,4-tetracarboxylic acid (Reference) | -10.2 | -0.9 | 9.3 |
Note: These values are hypothetical and for illustrative purposes. The reference values are based on general trends for polycarboxylic acids.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for understanding its conformational landscape and dynamic behavior in different environments.
Conformational analysis of butane (B89635) and its derivatives has shown that the staggered conformations are more stable than the eclipsed conformations due to torsional strain. youtube.comyoutube.com For this compound, the steric hindrance caused by the three carboxyl groups on a single carbon atom would lead to a complex potential energy surface with multiple local minima corresponding to different stable conformations.
MD simulations could be employed to explore these conformations by simulating the molecule's movement in a solvent, such as water, over a period of nanoseconds. researchgate.net The simulations would reveal the most populated conformational states and the transitions between them. This information is critical for understanding how the molecule interacts with other molecules, including biological macromolecules.
Quantitative Structure-Property Relationship (QSPR) Studies of this compound and its Analogues
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its properties.
While no specific QSPR studies on this compound have been identified, research on other carboxylic acids has demonstrated the utility of this approach. For instance, QSPR models have been developed to predict the soil sorption of carboxylic acid herbicides and the thermodynamic properties of monocarboxylic acids. arxiv.orgnih.gov
For this compound, a QSPR study could be designed to predict properties such as its acidity (pKa), solubility, and boiling point. The molecular descriptors would include topological indices, quantum chemical parameters (like HOMO-LUMO energies), and steric parameters.
Table 3: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Type | Example Descriptors |
| Topological | Wiener Index, Randić Index |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Constitutional | Molecular Weight, Number of Carboxyl Groups |
Theoretical Prediction of Reaction Pathways and Energy Profiles
Theoretical calculations can be used to predict the most likely pathways for chemical reactions and to determine the energy profiles of these pathways. This involves calculating the energies of reactants, transition states, and products.
A study on the reaction of Butane-1,2,3,4-tetracarboxylic acid with cellulose used DFT to calculate the Gibbs free energy change for different reaction steps, confirming that the formation of an anhydride (B1165640) intermediate is a key step. acs.org This type of analysis would be highly relevant for understanding the reactivity of this compound.
For this compound, theoretical predictions could be made for various reactions, such as esterification, decarboxylation, and anhydride formation. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. For example, the decarboxylation of the geminal tricarboxylic acid moiety would be an interesting reaction to study theoretically.
Butane 1,1,1,2 Tetracarboxylic Acid in Materials Science and Engineering
Applications in Functional Polymer Materials Development
BTCA is instrumental in the manufacturing of various functional polymer materials. Its derivatives and the polymers it helps create are noted for their heat-proof, acid-proof, and hydrocarbon-proof properties. ossila.com
Butane-1,2,3,4-tetracarboxylic acid serves as a monomer for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. ossila.comresearchgate.net The process typically involves the reaction of its dianhydride form, 1,2,3,4-butanetetracarboxylic dianhydride (BDA), with various diamines. researchgate.net The resulting polyimides exhibit properties that make them suitable for demanding engineering applications.
The incorporation of the aliphatic BDA structure into the polymer backbone can influence the final properties of the polyimide, such as solubility and optical transparency, when compared to fully aromatic polyimides.
Table 1: Key Monomers in BTCA-based Polyimide Synthesis
| Monomer | Type | Role in Polymerization |
|---|---|---|
| Butane-1,2,3,4-tetracarboxylic dianhydride (BDA) | Dianhydride | Provides the tetracarboxylic acid component, forming the repeating unit. |
BTCA is a key ingredient in the preparation of photosensitive polymer materials. ossila.comgoogle.com These materials, often based on polyimide precursors (poly(amic acid)s), can be formulated into photosensitive resin compositions. Such compositions are crucial in the electronics industry for creating microelectronic components, where patterns can be formed by exposure to light. A patent describes a tetracarboxylic acid diester compound that can yield a polyimide precursor polymer, which is soluble in safe organic solvents and can be used as a base resin for photosensitive compositions. nih.gov
The utility of BTCA extends to the field of biomedical materials. ossila.comgoogle.com Its ability to react with and modify natural and synthetic polymers makes it suitable for creating biocompatible materials. A notable application is in the development of advanced materials for bioseparation and purification.
In a recent study, BTCA was grafted onto poly(ethylene-co-vinyl alcohol) (EVOH) nanofibrous aerogels. wikipedia.org This modification was designed to create high-efficiency media for protein absorption and separation. wikipedia.org The resulting material exhibited a high capacity for protein absorption, demonstrating the potential of BTCA-modified polymers in biotechnological industries. wikipedia.org The key to this application is the introduction of a high density of carboxyl groups (absorption ligands) onto the aerogel surface, which is achieved by grafting BTCA. wikipedia.org
Table 2: Research Findings on BTCA-Grafted Aerogels for Protein Separation
| Material | Modification Agent | Catalyst | Application | Key Finding |
|---|
BTCA is used in the fabrication of functional polymeric membranes. ossila.com It can act as a cross-linking agent to improve the stability and performance of membranes made from materials like nanocellulose. sigmaaldrich.comsigmaaldrich.com Cross-linking with BTCA enhances the water stability and ionic conductivity of these membranes, which is crucial for applications such as water purification and as solid polymer electrolytes. sigmaaldrich.comsigmaaldrich.comresearchgate.net The reaction between BTCA and hydroxyl groups on the polymer chains creates a stable, cross-linked network. sigmaaldrich.comsigmaaldrich.com The resulting membranes can be used for applications like the adsorption of heavy metal ions from contaminated water. researchgate.net
The polymers and derivatives originating from butane-1,2,3,4-tetracarboxylic acid are recognized as excellent electrical insulators. ossila.com This property leads to their use in the production of various electrical components, including electricity insulative rings and wire enamels. ossila.com The thermal stability and dielectric properties of polyimides derived from BTCA contribute to their effectiveness in these applications, protecting electrical components from heat and short circuits.
Crosslinking Agent in Textile Engineering Research
One of the most extensively researched applications of BTCA is as a formaldehyde-free crosslinking agent in textile engineering, particularly for the anti-wrinkle or "durable press" finishing of cotton fabrics. mdpi.orgossila.comresearchgate.net Traditional anti-wrinkle agents often contain formaldehyde (B43269), a substance with health and environmental concerns. mdpi.org BTCA provides an effective and safer alternative. ossila.comacs.org
When applied to cotton, BTCA's four carboxylic acid groups can react with the hydroxyl groups of cellulose (B213188) fibers to form ester bonds. mdpi.org This cross-linking mechanism creates a stable network within the fabric structure, which improves resilience and imparts wrinkle resistance. researchgate.net Research has confirmed that BTCA first forms an anhydride (B1165640) intermediate, which then esterifies the cellulose hydroxyl groups, with a preference for specific reaction sites on the cellulose molecule.
Studies have shown that cotton fabrics treated with BTCA exhibit superior durable press performance with high durability to laundering. mdpi.org The effectiveness of the cross-linking is influenced by factors such as curing temperature and the concentration of BTCA used. researchgate.net However, a challenge has been the high curing temperatures required, which can potentially damage the fabric.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Butane-1,1,1,2-tetracarboxylic acid |
| Butane-1,2,3,4-tetracarboxylic acid (BTCA) |
| Butane-1,2,3,4-tetracarboxylic dianhydride (BDA) |
| Poly(amic acid) |
| Polyimide |
| Poly(ethylene-co-vinyl alcohol) (EVOH) |
| Polyphosphoric acid |
| Cellulose |
Formaldehyde-Free Finishing Agents for Cellulose-Based Fabrics
BTCA is recognized as a highly effective and environmentally friendly alternative to formaldehyde-based finishing agents, such as N-methylol resins, for treating cellulose-based fabrics like cotton. cotton.orgresearchgate.net The crosslinking of BTCA with cellulose hydroxyl groups imparts desirable properties to the fabric, most notably wrinkle resistance. researchgate.net This finishing process typically involves applying an aqueous solution of BTCA and a catalyst, followed by drying and curing at elevated temperatures. cotton.org The reaction proceeds through the formation of cyclic anhydride intermediates from the carboxylic acid groups of BTCA, which then esterify the cellulose. researchgate.net
The primary benefit of treating cellulosic fabrics with this compound is the significant improvement in their anti-wrinkle performance. This is quantified by the wrinkle recovery angle (WRA), where a higher angle indicates better crease resistance. Research has consistently shown that BTCA treatment substantially increases the WRA of cotton and other cellulosic fabrics. irispublishers.com
For instance, studies have demonstrated that as the concentration of BTCA and the curing temperature increase, the WRA of lyocell fabrics improves markedly. bohrium.com In one study, the WRA of cotton fabric was enhanced from an untreated value to over 250 degrees after treatment. acs.org The addition of certain co-adjuvants can further boost this effect. For example, the inclusion of dimethyl sulfone (MSM) in the finishing bath has been shown to increase the WRA of BTCA-treated cotton fabric. researchgate.net
Below is a data table summarizing the effect of BTCA and additives on the wrinkle recovery angle of cotton fabrics.
| Finishing Treatment | Curing Temperature (°C) | Wrinkle Recovery Angle (WRA) (°) |
| Untreated Cotton | - | ~130 |
| Cotton + 80 g/L BTCA + 36.6 g/L SHP | 160 | 253 |
| Cotton + 80 g/L BTCA + 36.6 g/L SHP + 6 wt% MSM | 160 | 269.3 |
Data compiled from multiple research sources.
A significant challenge in the industrial application of BTCA for textile finishing is the high curing temperature, typically around 180°C, which can be energy-intensive and potentially detrimental to the fabric. cotton.orgresearchgate.net Consequently, various strategies have been developed to lower this curing temperature.
One effective approach is the use of specific catalysts. Sodium hypophosphite (SHP) is a commonly used catalyst that promotes the formation of the cyclic anhydride intermediate of BTCA, thereby facilitating the crosslinking reaction at lower temperatures. cotton.org Research has shown that in the presence of SHP, the esterification of cotton cellulose with BTCA can occur at temperatures above 180°C.
Another strategy involves the use of additives. Dimethyl sulfone (MSM) has been identified as a promising eco-friendly additive that can reduce the curing temperature of BTCA by approximately 20°C. researchgate.net MSM is believed to work by disrupting the noncovalent interactions within the crosslinking system, which in turn facilitates the diffusion of BTCA into the amorphous regions of the cellulose and enhances the reactivity of both the grafting and crosslinking reactions. researchgate.net This allows for a comparable level of anti-wrinkle performance to be achieved at a lower curing temperature, for example at 160°C instead of 180°C. researchgate.net
While BTCA treatment is highly effective for imparting wrinkle resistance, it can also lead to a reduction in the mechanical strength of the fabric, such as tensile and tearing strength. capes.gov.br This loss of strength is primarily attributed to two factors: the acid-catalyzed depolymerization of the cellulose chains and the increased rigidity of the fiber structure due to crosslinking. capes.gov.br
The acidic nature of the BTCA finishing solution can cause hydrolysis of the glycosidic bonds in cellulose, leading to a decrease in the degree of polymerization and, consequently, lower fabric strength. capes.gov.br The formation of crosslinks, while beneficial for wrinkle recovery, restricts the movement of cellulose chains, making the fabric more brittle and susceptible to tearing. capes.gov.br
Research has shown that the extent of strength loss is influenced by the concentration of BTCA and the curing conditions. Higher concentrations and temperatures generally result in a greater reduction in strength. capes.gov.br For example, in one study on lyocell fabrics, while the WRA increased with higher BTCA concentrations and curing temperatures, the breaking strength retention decreased, with the minimum retention being 68%. bohrium.com However, compared to other polycarboxylic acids like maleic acid, BTCA has been found to be a better crosslinking agent in terms of preserving the mechanical properties of the fabric. mdpi.com
The following table provides illustrative data on the mechanical strength retention of fabrics treated with BTCA.
| Fabric Type | Finishing Treatment | Tensile Strength Retention (%) | Tearing Strength Retention (%) |
| Silk | 6% Silk Fibroin + 30 g/L Citric Acid + 6% Sodium Dihydrogen Phosphate | 84 | 96 |
Modification of Cellulosic Fibers for Improved Dye Fixation
The introduction of carboxylic acid groups onto the surface of cellulosic fibers through treatment with this compound can enhance the dyeability of the fabric, particularly with reactive dyes. researchgate.net The unreacted carboxyl groups from the BTCA molecules that have been grafted onto the cellulose provide additional sites for dye fixation. researchgate.net
A single-step dyeing and finishing process has been developed that leverages this property. capes.gov.br In this process, the cotton fabric is impregnated with a bath containing BTCA, a reactive dye, and a catalyst, followed by drying and curing. capes.gov.br This method has shown excellent color strength (K/S) and dye fixation, in some cases even higher than conventional dyeing processes without a finishing treatment. capes.gov.br The proposed mechanism involves a reaction between the carboxyl groups of BTCA and the s-triazinyl groups present in certain reactive dyes, facilitated by a catalyst like imidazole. capes.gov.br This simultaneous dyeing and finishing approach offers an efficient way to produce crosslinked fabrics with good color properties. capes.gov.br Studies investigating the properties of cotton poplin dyed with direct, reactant fixable, and reactive dyes and subsequently treated with BTCA have also been conducted. cotton.org
Development of Adsorbent Materials Modified with this compound
The functional groups of this compound make it a suitable candidate for modifying adsorbent materials to enhance their capacity for capturing specific ions from aqueous solutions.
A notable application of BTCA-modified materials is in the extraction of uranium from nuclear wastewater. A study detailed the synthesis of a BTCA-modified metal-organic framework, MIL-101-COOH, for this purpose. The modification was achieved through a hydrothermal reaction between amino-modified MIL-101 (MIL-101-NH2) and BTCA.
The resulting material demonstrated a significant capability for uranium removal, which was further enhanced by the application of an electric field. The removal mechanism was found to be a combination of electrosorption and electroreduction. This dual mechanism led to a substantial increase in the adsorption capacity, from 221.1 mg/g to 331.4 mg/g, and also improved the efficiency of the adsorption process. The stable coordination bonds and hydrogen bond network formed between the BTCA-modified adsorbent and uranyl ions were confirmed by Density Functional Theory calculations.
Heavy Metal Ion Adsorption Studies (e.g., Lead(II) Ions)
The functionalization of adsorbent materials with 1,2,3,4-butanetetracarboxylic acid (BTCA) has been shown to significantly enhance their capacity for adsorbing heavy metal ions from aqueous solutions. Research has focused on modifying microcrystalline cellulose (MCC) with BTCA to create a potent adsorbent for lead(II) ions. nih.gov
The modification process involves treating MCC with BTCA at elevated temperatures, resulting in a material referred to as MMCC. nih.gov This functionalization introduces a high density of carboxyl groups, which act as active binding sites for metal ions. nih.gov The efficacy of this adsorbent has been systematically evaluated by studying parameters such as pH, adsorbent dosage, temperature, and contact time. nih.gov
Kinetic studies indicate that the adsorption process follows a pseudo-second-order model, which suggests that chemisorption is the primary mechanism. nih.gov This implies the formation of chemical bonds between the lead ions and the carboxyl groups on the adsorbent's surface. Thermodynamic analysis has revealed that the adsorption is an endothermic and nonspontaneous process. nih.gov Despite its nonspontaneous nature, the material demonstrates a remarkably high adsorption capacity, making it a promising candidate for water remediation technologies. nih.gov
Isotherm studies, which describe how adsorbates interact with adsorbents, were analyzed using Langmuir, Freundlich, and Temkin models. The Langmuir model estimated a maximum adsorption capacity of 1155 mg/g at a pH of 5 and a temperature of 30 °C. nih.gov However, the Freundlich model provided the best fit for the experimental data, indicating that the adsorption of Pb(II) ions onto the modified cellulose is favorable. nih.gov
| Parameter | Value / Finding |
|---|---|
| Maximum Adsorption Capacity (Langmuir) | 1155 mg/g |
| Optimal pH | 5 |
| Optimal Temperature | 30 °C |
| Best Fit Isotherm Model | Freundlich |
| Kinetic Model | Pseudo-second order |
| Thermodynamic Nature | Endothermic, Nonspontaneous |
High-Efficiency Protein Absorption and Separation Media
Butane-1,2,3,4-tetracarboxylic acid (BTCA) is utilized to functionalize polymeric nanofibrous aerogels, creating a highly effective medium for protein absorption and separation. nih.gov A notable example involves grafting BTCA onto Poly(ethylene-co-vinyl alcohol) (EVOH) nanofibrous aerogels (NFAs) using polyphosphoric acid as a catalyst. nih.govmdpi.org The resulting EVOH/BTCA NFAs possess a unique combination of properties beneficial for bio-separation. sigmaaldrich.com
These modified aerogels feature a highly interconnected porous structure, which facilitates the rapid diffusion of proteins into the material to access the binding sites. mdpi.org The introduction of BTCA grafts abundant carboxyl groups onto the nanofiber surfaces, which are negatively charged at appropriate pH levels. mdpi.org This allows for the electrostatic interaction and immobilization of positively charged proteins, such as lysozyme, enabling efficient absorption and separation. mdpi.org
The protein absorption performance is influenced by the concentration of BTCA. Research has demonstrated that these aerogels exhibit outstanding protein absorption capacity, both under static and dynamic conditions. mdpi.orgsigmaaldrich.com The material also shows excellent reusability and resistance to acidic and alkaline environments, making it a robust candidate for next-generation protein purification platforms. sigmaaldrich.com
| Absorption Type | Capacity (mg/g) | Conditions |
|---|---|---|
| Static Absorption | 1082.13 mg/g | Equilibrium time of ~6 hours |
| Dynamic Absorption | 716.85 mg/g | Gravity-driven flow |
Synthesis of Superabsorbent Hydrogels from Polysaccharides and Butane-1,2,3,4-tetracarboxylic Dianhydride
Superabsorbent hydrogels (SAHs) are three-dimensional polymer networks capable of absorbing and retaining vast quantities of water or aqueous solutions. nih.gov In the pursuit of creating more environmentally friendly and biocompatible materials, research has focused on using natural polysaccharides as the backbone for these hydrogels. nih.govsigmaaldrich.com
In this context, Butane-1,2,3,4-tetracarboxylic dianhydride, a derivative of BTCA, serves as a crucial cross-linking agent. nih.govwikipedia.org Cross-linking is the process that connects the long polysaccharide chains to form the stable, water-insoluble network structure of the hydrogel. The dianhydride form of BTCA can react with the hydroxyl groups present on polysaccharide molecules, such as cellulose or starch, to form ester bonds. This reaction creates the necessary linkages that prevent the polymer from dissolving while allowing it to swell and absorb water. The use of BTCA-derived crosslinkers is part of a broader effort to replace less desirable synthetic cross-linking agents in the production of "greener" superabsorbent materials for applications in agriculture, hygiene, and biomedicine. nih.gov
Ionic Conductive Ionomers for Solid Polymer Electrolytes Research
Butane-1,2,3,4-tetracarboxylic acid (BTCA) has been investigated for its role in developing ion-conductive materials, particularly for applications in solid polymer electrolytes (SPEs). SPEs are a critical component for the next generation of safer, all-solid-state lithium-ion batteries.
One area of research involves using BTCA as a cross-linking agent to fabricate flexible, free-standing nanocellulose membranes. sigmaaldrich.comsigmaaldrich.com The cross-linking with BTCA not only improves the water stability of the nanocellulose but also enhances its ionic conductivity. sigmaaldrich.comsigmaaldrich.com This is attributed to the carboxylic acid groups from BTCA, which can facilitate ion transport within the membrane.
In a more direct application, a gel single-ion polymer electrolyte membrane has been developed using a polymer derived from BTCA. rsc.org Specifically, lithium poly(1,2,3,4-butanetetracarboxylic acid borate) (LiPBAB) was synthesized to create a gel membrane. rsc.org This material demonstrated excellent performance characteristics for a lithium-ion battery, including high ionic conductivity (2.9 × 10⁻⁴ S cm⁻¹), a high cationic transference number of 0.89, and high electrochemical stability up to 4.3 V at room temperature. rsc.org The remarkable cyclic stability of a battery using this electrolyte at 100 °C highlights its potential to enhance battery safety and performance over a wide temperature range. rsc.org
Based on a comprehensive review of available scientific literature, there is a notable absence of published research on This compound in the fields of supramolecular chemistry and the formation of coordination compounds. Searches for co-crystals, coordination polymers, metal-organic frameworks (MOFs), or host-guest chemistry applications involving this specific isomer did not yield any relevant research findings.
The structural nature of this compound, which features three carboxylic acid groups attached to a single carbon atom (a geminal tricarboxylic acid), suggests it may be highly unstable and susceptible to decarboxylation. This inherent instability could be a contributing factor to the lack of its application and study as a ligand in the construction of complex supramolecular structures.
In contrast, its isomer, Butane-1,2,3,4-tetracarboxylic acid , is a well-documented and widely utilized building block in the design and synthesis of co-crystals, coordination polymers, and MOFs. Numerous studies detail its versatile coordination modes and its role in forming diverse and stable supramolecular architectures.
Due to the strict requirement to focus solely on this compound and the absence of scientific data for this compound within the requested outline, it is not possible to generate the specified article. The available information is insufficient to provide scientifically accurate content for the following sections and subsections:
Butane 1,1,1,2 Tetracarboxylic Acid in Supramolecular Chemistry and Coordination Compounds
Host-Guest Chemistry and Encapsulation Phenomena
Therefore, no article can be generated that adheres to the provided instructions and quality standards. Should research on the more stable and widely used isomer, Butane-1,2,3,4-tetracarboxylic acid, be of interest, a detailed article could be compiled.
Formation of Supramolecular Assemblies in Aqueous Solution
While the formation of discrete nano-capsules solely from Butane-1,2,3,4-tetracarboxylic acid in aqueous solution is not widely reported, its ability to form intricate supramolecular assemblies through co-crystallization with other organic molecules is well-established. These assemblies are held together by strong and directional non-covalent interactions, primarily hydrogen bonds and π-π stacking, creating host-guest systems with well-defined cavities. nih.govmdpi.com
A notable example is the co-crystal formed between Butane-1,2,3,4-tetracarboxylic acid (H4butca) and 4,4′-bipyridine (bipy). nih.gov In a hydrothermal reaction, these two components self-assemble into a three-dimensional supramolecular framework. nih.gov The structure is characterized by strong O—H⋯N hydrogen bonds between the carboxylic acid groups of BTCA and the nitrogen atoms of the bipyridine molecules. nih.gov Additionally, weak π-π stacking interactions between the pyridine (B92270) rings of adjacent bipyridine molecules further stabilize the assembly. nih.gov The resulting structure features cavities where guest molecules could potentially be encapsulated. The whole molecular unit of the 1:2 co-crystal of H4butca and bipy possesses an inversion symmetry. nih.gov
The key structural features of this supramolecular assembly are detailed in the table below.
| Feature | Description | Reference |
| Components | Butane-1,2,3,4-tetracarboxylic acid (H4butca), 4,4′-bipyridine (bipy) | nih.gov |
| Stoichiometry | 1:2 (H4butca:bipy) | nih.gov |
| Primary Interaction | Strong O—H⋯N hydrogen bonding | nih.gov |
| Secondary Interaction | Weak π-π stacking between bipyridine rings (centroid-centroid distance ≈ 3.846 Å) | nih.gov |
| Resulting Structure | Three-dimensional supramolecular framework | nih.gov |
| Symmetry | The entire molecule exhibits inversion symmetry. | nih.gov |
Gas Absorption into Butane-1,2,3,4-tetracarboxylic Acid-Host Systems
Butane-1,2,3,4-tetracarboxylic acid is a crucial ligand in the synthesis of coordination polymers, including metal-organic frameworks (MOFs). wikipedia.orgberkeley.edu These materials are of significant interest for gas storage and separation due to their porous nature. The carboxylic acid groups of BTCA can coordinate with metal ions to create robust frameworks with cavities and channels that can adsorb gas molecules. berkeley.edu
While specific gas absorption data for MOFs derived exclusively from Butane-1,2,3,4-tetracarboxylic acid is an area of ongoing research, the principles of MOF design indicate its potential. The structure and porosity of the resulting MOF, which are critical for gas absorption, are determined by the coordination geometry of the metal ion and the conformation of the BTCA ligand. The flexible backbone of BTCA allows for the formation of diverse network topologies.
The general approach involves the reaction of a metal salt with BTCA under solvothermal conditions. The resulting coordination polymer precipitates as a crystalline solid. The porosity of the material is then assessed using gas sorption analysis, typically with nitrogen at 77 K, to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. These parameters are crucial indicators of the material's capacity for storing gases like hydrogen, carbon dioxide, or methane (B114726). berkeley.edu
The potential for high gas storage capacity in MOFs is exemplified by materials like MOF-519 and MOF-520, which are constructed from different organic linkers but demonstrate the principle of using carboxylate-based ligands to create porous frameworks for methane storage. berkeley.edu The design of new MOFs using BTCA as a ligand is a promising avenue for developing novel materials for gas absorption applications.
Derivatives and Analogues of Butane 1,1,1,2 Tetracarboxylic Acid: Synthesis and Research Applications
Synthesis and Reactivity of Butane-1,2,3,4-tetracarboxylic Dianhydride (BDA)
Butane-1,2,3,4-tetracarboxylic dianhydride (BDA), also known as tetrahydro(3,3'-bifuran)-2,2',5,5'-tetrone, is a key derivative of butane-1,2,3,4-tetracarboxylic acid. chemicalbook.com It is a bifunctional molecule containing two succinic anhydride (B1165640) rings connected by a carbon-carbon single bond. ossila.com
Synthesis:
The synthesis of BDA typically involves the dehydration of the corresponding meso-butane-1,2,3,4-tetracarboxylic acid. A common method employs a dehydrating agent such as acetic anhydride in a suitable solvent like 1,4-dioxane. The reaction is carried out under an inert atmosphere at a controlled temperature. chemicalbook.com An alternative, environmentally friendly approach starts from succinic anhydride. This process involves the bromination of succinic anhydride, followed by a sonochemical coupling reaction to form the bis-anhydride structure. mdpi.org
| Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butane-1,2,3,4-tetracarboxylic acid | Acetic anhydride | 1,4-Dioxane | 40 | 3 | 87.3 | chemicalbook.com |
| Bromosuccinic anhydride, Succinic anhydride | Calcium carbonate, Calcium oxide, Cetrimide | Dioxane | 30-40 | 1 | High | mdpi.org |
Reactivity and Applications:
The reactivity of BDA is dominated by its two anhydride rings, which readily react with nucleophiles such as amines and alcohols to form imides and esters, respectively. ossila.com This reactivity makes BDA a valuable crosslinking agent and a monomer for polymerization.
Polymer Synthesis: BDA is used in the manufacturing of polyimides and polyesters. ossila.commdpi.org Polyimides derived from BDA exhibit excellent thermal, acid-proof, and hydrocarbon-proof properties, making them suitable for use in photosensitive materials, biomedical materials, and functional polymeric membranes. mdpi.org They are also used as electrical insulators in components like wire enamels. mdpi.org
Crosslinking Agent: BDA is widely known as an anti-wrinkle agent for cotton fabrics. It crosslinks cellulose (B213188) fibers through esterification, which enhances the breaking and tearing strength of the fabric. ossila.com
Hydrogel Formation: Superabsorbent hydrogels can be synthesized from polysaccharides and BDA. These hydrogels have applications in water purification and as water-retaining agents in agriculture. ossila.com
Electrolyte Materials: High ionic conductive ionomers, which show promise as solid polymer electrolytes, can be prepared from the reaction of BDA with diols. ossila.com
Research on Butane-1,1,1,2-tetracarbonyl Chloride Derivatives
Butane-1,1,1,2-tetracarbonyl chloride is the acyl chloride derivative of butane-1,1,1,2-tetracarboxylic acid. nih.gov While specific research on this particular molecule is not extensively documented in publicly available literature, its reactivity can be inferred from the general chemistry of acyl chlorides, especially polyacyl chlorides. Acyl chlorides are highly reactive compounds used as intermediates in the synthesis of esters, amides, and anhydrides.
The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For a tetracarboxylic acid, this reaction would yield a tetra-acyl chloride.
Expected Reactivity and Research Applications:
Butane-1,1,1,2-tetracarbonyl chloride would be a highly reactive precursor for the synthesis of various polymers and complex molecules. Its four acyl chloride groups can react with a variety of nucleophiles, leading to the formation of highly crosslinked structures.
Polyamide and Polyester Synthesis: Reaction with diamines would lead to the formation of polyamides, while reaction with diols would produce polyesters. The unique 1,1,1,2-substitution pattern would likely result in polymers with specific three-dimensional structures and properties.
Polyanhydride Formation: Polyacyl chlorides can be used to synthesize polyanhydrides, which are known for their applications as biodegradable polymers for drug delivery. nih.gov
Surface Modification: The high reactivity of acyl chlorides makes them suitable for modifying surfaces that contain hydroxyl or amine groups, such as cellulose, silica, or other polymers. This can be used to alter surface properties like hydrophobicity, biocompatibility, or chemical resistance.
Synthesis and Complexation of Hydrazide and Hydrazone Derivatives
Hydrazide and hydrazone derivatives of polycarboxylic acids are of interest due to their ability to act as multidentate ligands, forming stable complexes with metal ions.
Synthesis of Hydrazides:
The tetrahydrazide of a butane-tetracarboxylic acid can be synthesized by reacting the corresponding tetraalkyl ester with hydrazine (B178648) hydrate (B1144303). This is a standard method for converting esters to hydrazides. researchgate.net The reaction typically involves refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol.
Synthesis of Hydrazones:
The resulting tetrahydrazide possesses four reactive -NH₂ groups. These can readily undergo condensation reactions with aldehydes or ketones to form tetrahydrazone derivatives. ekb.eg This provides a straightforward method to introduce a wide variety of functional groups into the molecule by choosing different carbonyl compounds.
Complexation and Applications:
Both polyhydrazides and polyhydrazones are excellent chelating agents. The nitrogen and oxygen atoms in the hydrazide and hydrazone moieties can coordinate with metal ions to form stable complexes. ui.edu.ngiosrjournals.org
Coordination Polymers and MOFs: The multitopic nature of these ligands makes them ideal building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). iosrjournals.org These materials have potential applications in gas storage, separation, and catalysis.
Antimicrobial Agents: Some hydrazide-hydrazone derivatives and their metal complexes have shown significant biological activity, including antimicrobial properties. ekb.eg
Catalysis: Metal complexes of these ligands can act as catalysts for various organic transformations. The specific structure of the complex can influence the selectivity and efficiency of the catalytic process.
Tetraalkyl Esters of this compound and their Hydrolysis
Tetraalkyl esters of butane-tetracarboxylic acids are important intermediates, often prepared as a step towards the purification of the acid or for use in subsequent reactions. The hydrolysis of these esters back to the parent tetracarboxylic acid is a fundamental and well-studied reaction.
Hydrolysis can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis of an ester is a reversible reaction. google.com To drive the reaction to completion, it is typically carried out with a large excess of water and a strong acid catalyst, such as sulfuric acid or benzenesulfonic acid. google.com The methanol (B129727) or other alcohol produced is often removed by distillation to shift the equilibrium towards the products. google.com Research on the hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate (TMBTC) has shown that higher concentrations of both the ester and the acid catalyst lead to significantly faster reaction rates. google.com
| Catalyst | Catalyst Conc. (mol) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| H₂SO₄ | 0.199 | 103 | 2.7 | 94 | google.com |
| H₂SO₄ | 0.199 | 80 | 9.4 | 94 | google.com |
| H₂SO₄ | 0.065 | 101 | 8.5 | 97 | google.com |
| Benzenesulfonic acid | - | 100 | 54 | 90 | google.com |
Base-Catalyzed Hydrolysis (Saponification):
The base-catalyzed hydrolysis of esters, known as saponification, is an irreversible reaction that goes to completion. chemrxiv.org The ester is heated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The products are the corresponding carboxylate salt and the alcohol. chemrxiv.org To obtain the free carboxylic acid, a subsequent acidification step is required. This method is generally very efficient and clean. amelica.org
Design and Synthesis of Novel Butane-Tetracarboxylic Acid Analogues for Targeted Research Objectives
The design and synthesis of novel analogues of butane-tetracarboxylic acid are driven by the search for new materials with specific functions. By modifying the butane (B89635) backbone or replacing the carboxylic acid groups with other functional moieties, researchers can fine-tune the properties of the resulting molecules for targeted applications.
Analogues for Metal-Organic Frameworks (MOFs):
Polycarboxylic acids are crucial building blocks (linkers) for the synthesis of MOFs, which are crystalline materials with high porosity. nih.govresearchgate.net The geometry and connectivity of the linker determine the topology and properties of the resulting framework. While butane-tetracarboxylic acid itself can be used, researchers often design more complex analogues to create MOFs with desired characteristics.
Aromatic Tetracarboxylic Acids: Aromatic linkers like 1,4,5,8-naphthalene tetracarboxylic dianhydride are used to create robust MOFs with specific electronic or photophysical properties. acs.org
Functionalized Linkers: Introducing additional functional groups onto the linker molecule can impart specific properties to the MOF. For example, a full meta-substituted 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid has been used to construct MOFs with high catalytic activity for cyanosilylation and epoxidation reactions. researchgate.net The synthesis of nickel-based MOFs using 4,4'-biphenyl dicarboxylic acid has been shown to produce materials with tunable pore sizes for supercapacitor applications. nih.gov
Tetrazole Analogues:
The carboxylic acid groups can be replaced by other acidic functional groups, such as tetrazoles. Tetrazoles are known to be bioisosteres of carboxylic acids. 5,5′-(Butane-1,4-diyl)bis(1H-tetrazole) is an example of such an analogue, where the two pairs of carboxylic acid groups are replaced by two tetrazole rings. researchgate.net These types of molecules are investigated for their coordination chemistry and potential applications in medicinal chemistry and materials science.
The continuous development of synthetic methodologies allows for the creation of a vast library of butane-tetracarboxylic acid derivatives and analogues, paving the way for new materials and technologies with enhanced performance and functionality.
Catalytic Applications and Investigations Involving Butane 1,1,1,2 Tetracarboxylic Acid
Butane-1,1,1,2-tetracarboxylic Acid as a Catalyst or Co-catalyst in Organic Transformations
There is no scientific literature available that describes the use of this compound as a catalyst or co-catalyst in any organic transformations. Research into tetracarboxylic acids in catalysis has centered on other compounds, and the specific catalytic activity of the 1,1,1,2-isomer has not been reported.
Polyphosphoric Acid (PPA) Catalysis in this compound Grafting Polymerization
No studies or reports were found that detail the use of Polyphosphoric Acid (PPA) as a catalyst for the grafting polymerization of this compound. PPA is a known catalyst for various cyclization and acylation reactions, but its application in polymerization involving this specific monomer is not documented.
Role of this compound in Metal-Free Catalysis Research
There is no documented role for this compound within the field of metal-free catalysis research. While metal-free catalysis is an active area of investigation, this particular compound has not been identified as a catalyst, precursor, or subject of study in this context.
Future Research Directions and Emerging Applications of Butane 1,1,1,2 Tetracarboxylic Acid
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
Currently, detailed synthetic pathways specifically for Butane-1,1,1,2-tetracarboxylic acid are not extensively documented in publicly available literature. However, the principles of green chemistry and sustainable synthesis provide a clear roadmap for future research in this area. The development of novel synthetic routes with high atom economy will be crucial for the environmentally and economically viable production of this compound.
Future research will likely focus on:
Catalytic Routes: Investigating catalytic methods that avoid the use of stoichiometric reagents, thereby minimizing waste. This could involve the development of novel metal-based or organocatalysts for the selective carboxylation of appropriate butane (B89635) precursors.
Renewable Feedstocks: Exploring pathways that utilize bio-based starting materials to reduce the reliance on petrochemicals.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.
The pursuit of these sustainable synthetic strategies will be essential to unlock the full potential of this compound for various applications.
Deeper Understanding of Structure-Reactivity Relationships in Complex Chemical Systems
The unique arrangement of three carboxylic acid groups on a single carbon atom (a gem-tricarboxylic acid moiety) alongside a fourth carboxylic acid on an adjacent carbon in this compound dictates its chemical reactivity. Understanding the interplay between this structural feature and its reactivity is a key area for future investigation.
Key Research Questions:
Acidity and Chelation: How does the proximity of the four carboxylic acid groups influence their individual pKa values? This will be critical for understanding its behavior in solution and its ability to chelate metal ions.
Decarboxylation: Gem-dicarboxylic acids are known to undergo decarboxylation upon heating. youtube.com Investigating the thermal stability of this compound and the conditions under which it decarboxylates will be important for its application in high-temperature processes.
Esterification and Amidation: The carboxylic acid groups provide reactive sites for esterification and amidation reactions, allowing for the synthesis of a wide range of derivatives with tailored properties. Systematic studies on the kinetics and thermodynamics of these reactions are needed.
Reactivity with Carbonyl Compounds: The reactivity of vicinal dicarbonyl compounds with urea (B33335) has been studied, suggesting the potential for interesting reactions involving the adjacent carboxylic acid groups of this compound. nih.govacs.orgresearchgate.net
A thorough understanding of these structure-reactivity relationships will enable the rational design of new materials and functional systems based on this versatile molecule.
Advanced Materials Development Based on this compound Derivatives for Emerging Technologies
The multiple carboxylic acid functionalities of this compound make it an excellent building block for the creation of advanced materials. Patent literature indicates its potential use in several areas:
Porous Organic Frameworks (POFs): The rigid and well-defined structure of its derivatives can be exploited to construct POFs with high surface areas and tunable pore sizes. These materials have potential applications in gas storage, separation, and catalysis.
Flame Retardants: The compound has been mentioned in the context of flame retardant compositions, likely due to its ability to promote char formation upon combustion, which acts as a barrier to heat and mass transfer.
Polymer Additives: It can be used as a nucleating agent in polymers, influencing their crystallization behavior and, consequently, their mechanical and optical properties. baerlocher.com
Future research in this area will likely involve the synthesis and characterization of new polymers and composites incorporating this compound to enhance their performance in various technological applications.
Interdisciplinary Research Integrating this compound into Nanoscience and Biotechnology
The unique properties of polycarboxylic acids suggest exciting opportunities for the integration of this compound into nanoscience and biotechnology.
Nanoscience:
Nanoparticle Functionalization: The carboxylic acid groups can be used to functionalize the surface of nanoparticles, improving their stability, dispersibility, and biocompatibility. nih.govrsc.org
Nanocomposites: The ability to form cross-linked networks makes it a candidate for developing novel nanocomposites with enhanced mechanical and barrier properties.
Biotechnology:
Drug Delivery: Polycarboxylic acid-based nanocarriers have been explored for controlled and targeted drug delivery. nih.gov The high density of functional groups in this compound could be advantageous for creating drug delivery systems with high loading capacities.
Biocompatible Coatings: Its derivatives could be used to create biocompatible coatings for medical implants and devices to improve their integration with biological tissues.
Tissue Engineering: Carboxylic acid-functionalized polymers can serve as bioactive platforms for cell adhesion and tissue regeneration. nih.gov
Interdisciplinary collaborations between chemists, materials scientists, and biologists will be crucial to explore these emerging applications fully.
Theoretical and Computational Advances in Predicting this compound Behavior and Rational Design
Computational modeling and theoretical studies will play a pivotal role in accelerating the research and development of this compound and its derivatives.
Key Areas for Computational Research:
Conformational Analysis: Predicting the stable conformations of the molecule and its derivatives in different environments.
Reactivity Prediction: Calculating reaction energies and activation barriers to understand and predict its chemical reactivity.
Material Property Simulation: Simulating the properties of polymers and frameworks incorporating this molecule to guide the rational design of new materials with desired characteristics.
Interaction with Biological Systems: Modeling the interactions of its derivatives with proteins and other biological molecules to inform the design of new biomedical applications.
Computational studies on related polycarboxylic acids have already demonstrated their value in understanding structure and reactivity. nih.govaip.orgmdpi.comscirp.org Applying these methods to this compound will provide valuable insights and guide experimental efforts, ultimately saving time and resources in the discovery and optimization of its applications.
Q & A
Basic: What are the standard methods for synthesizing and characterizing BTCA in laboratory settings?
Synthesis:
- BTCA can be synthesized via nitric acid oxidation of tetrahydrophthalic anhydride (THPA) .
- For polymer composites, BTCA is used as a cross-linking agent in in situ chemical polymerization, often with sodium hypophosphite (SHP) as a catalyst .
Characterization:
- Purity: Acidimetric titration (≥98% assay) .
- Structural Confirmation: Infrared spectroscopy (IR) to verify carboxylate groups and anhydride formation .
- Thermal Properties: Melting point determination (193–197°C) .
Basic: What role does BTCA play as a cross-linking agent in polymer composites, and what are the recommended experimental conditions?
Mechanism: BTCA forms covalent bonds with hydroxyl groups (e.g., in cellulose) via esterification, enhancing mechanical and thermal stability .
Experimental Design:
- Catalyst: Sodium hypophosphite (SHP) at 1:1 molar ratio to BTCA .
- Application: Pad-dry-cure technique (e.g., 160–180°C curing for 2–3 minutes) for textile coatings .
- Optimization: FT-IR monitors ester bond formation; SEM evaluates surface morphology .
Advanced: How can researchers optimize BTCA concentration in esterification to maximize carboxylate yield without cellulose degradation?
Key Findings:
- BTCA concentrations >15% reduce esterification efficiency due to acid-catalyzed hydrolysis and cellulose chain scission .
Methodology:
- Titration: Quantify free carboxyl groups post-reaction.
- FT-IR/SEM: Track ester bond formation and fiber integrity .
- Experimental Range: Test 5–15% BTCA (w/w) with SHP catalyst for optimal cross-linking .
Advanced: What analytical techniques resolve structural contradictions in BTCA-based polyimide membranes for gas separation?
Challenges: Conflicting data on gas permeability vs. selectivity in hybrid membranes.
Approaches:
- XRD: Analyze crystallinity and polymer-silsesquioxane interactions .
- Gas Permeability Tests: Use variable-pressure systems to measure CO₂/N₂ selectivity .
- Computational Modeling: Predict diimide configurations (e.g., fused diazabicyclo-octane structures) .
Basic: What safety precautions are essential when handling BTCA?
Hazards: Acute oral toxicity (Category 4), eye irritation (Category 2A) .
Protocols:
- PPE: Gloves, goggles, and lab coats to avoid skin/eye contact .
- Waste Disposal: Segregate acidic waste for neutralization before disposal .
- First Aid: Flush eyes with water for 15 minutes; seek medical attention for ingestion .
Advanced: How does BTCA compare to formaldehyde resins in textile finishing, and how is its efficacy validated?
Advantages: BTCA eliminates formaldehyde emissions while providing comparable wrinkle resistance .
Validation Methods:
- GC-MS: Detect formaldehyde off-gassing (absent in BTCA-treated fabrics) .
- AATCC Tests: Measure wrinkle recovery angle (WRA) and tensile strength retention .
- Durability: Laundering tests (e.g., ISO 6330) to assess cross-link stability .
Basic: What are BTCA’s primary applications in material science, and how is performance assessed?
Applications:
- Flame Retardancy: BTCA binds phosphate flame retardants to cotton via cyclodextrin inclusion complexes .
- Gas Separation Membranes: BTCA-derived polyimide-silsesquioxane hybrids show high thermal stability (>300°C) .
Performance Metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
